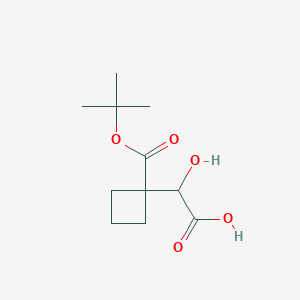
2-(1-(Tert-butoxycarbonyl)cyclobutyl)-2-hydroxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(Tert-butoxycarbonyl)cyclobutyl)-2-hydroxyacetic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclobutyl ring substituted with a tert-butoxycarbonyl group and a hydroxyacetic acid moiety, making it a versatile molecule for synthetic and analytical purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Tert-butoxycarbonyl)cyclobutyl)-2-hydroxyacetic acid typically involves the protection of the amine group using the tert-butoxycarbonyl (BOC) group. This can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The cyclobutyl ring is then introduced through various cyclization reactions, and the hydroxyacetic acid moiety is added through esterification or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(1-(Tert-butoxycarbonyl)cyclobutyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of catalysts or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
2-(1-(Tert-butoxycarbonyl)cyclobutyl)-2-hydroxyacetic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or intermediate in metabolic studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(1-(Tert-butoxycarbonyl)cyclobutyl)-2-hydroxyacetic acid exerts its effects involves interactions with various molecular targets and pathways. The hydroxyacetic acid moiety may participate in hydrogen bonding and other interactions with biological molecules, while the cyclobutyl ring and tert-butoxycarbonyl group contribute to the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid: Similar structure but with an amino group instead of a hydroxy group.
Cyclobutyl derivatives: Various cyclobutyl-containing compounds with different functional groups.
Uniqueness
2-(1-(Tert-butoxycarbonyl)cyclobutyl)-2-hydroxyacetic acid is unique due to its combination of a cyclobutyl ring, tert-butoxycarbonyl group, and hydroxyacetic acid moiety. This unique structure imparts specific chemical and physical properties that make it valuable for diverse applications in research and industry.
特性
分子式 |
C11H18O5 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
2-hydroxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutyl]acetic acid |
InChI |
InChI=1S/C11H18O5/c1-10(2,3)16-9(15)11(5-4-6-11)7(12)8(13)14/h7,12H,4-6H2,1-3H3,(H,13,14) |
InChIキー |
JYLRRMYRZSRUKQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1(CCC1)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pentanedioic acid, 3-methyl-3-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester](/img/structure/B13955667.png)
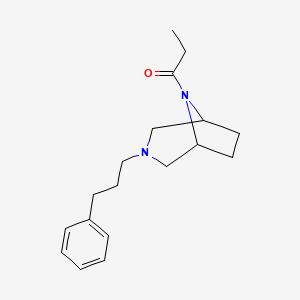
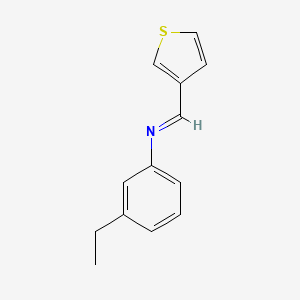
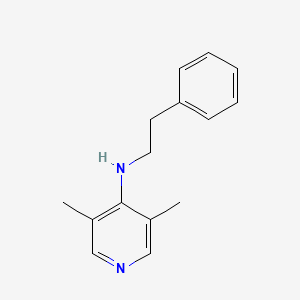

![Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate](/img/structure/B13955707.png)
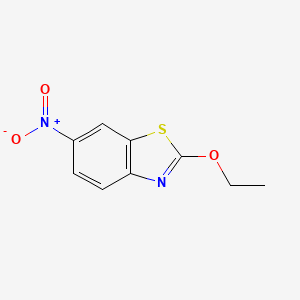


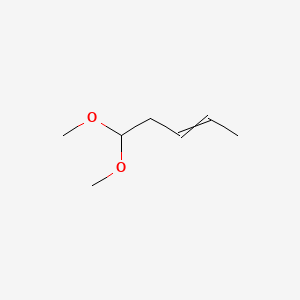
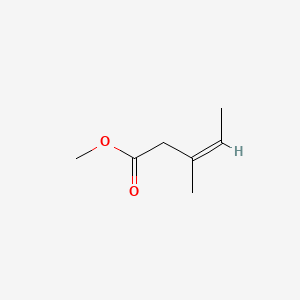
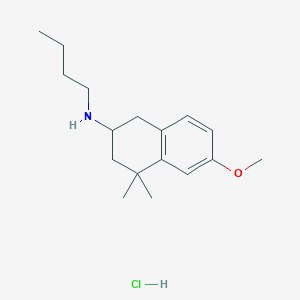
![[4-(3-Methoxyphenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13955744.png)

